2-hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
2-Hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines the structural features of benzaldehyde, aniline, pyrazole, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 2-hydroxy-3-methoxybenzaldehyde: This can be synthesized by the reaction of guaiacol with formaldehyde in the presence of a catalyst such as magnesium chloride and triethylamine in tetrahydrofuran (THF) under reflux conditions.
Synthesis of 4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine: This intermediate can be prepared by reacting 4-anilinotriazine with 3,5-dimethylpyrazole under suitable conditions.
Condensation Reaction: The final step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Depending on the substituent, products can vary widely, including halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar in structure but with a different position of the methoxy group.
3-Hydroxy-4-methoxybenzaldehyde: Another isomer with different chemical properties.
2-Hydroxy-5-methoxybenzaldehyde: Differently substituted benzaldehyde with unique reactivity.
Uniqueness
2-Hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N8O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H22N8O2/c1-14-12-15(2)30(29-14)22-26-20(24-17-9-5-4-6-10-17)25-21(27-22)28-23-13-16-8-7-11-18(32-3)19(16)31/h4-13,31H,1-3H3,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
ZKKUAXMYCWXKSZ-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)OC)O)NC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)OC)O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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